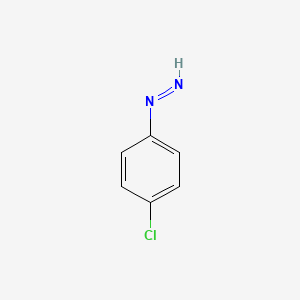
(4-Chlorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diazene can be synthesized through a diazotization reaction. The process involves the following steps:
Diazotization: 4-chloroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (5-10°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline or another aromatic amine to form 4-chlorophenyldiazene.
Industrial Production Methods: In industrial settings, the synthesis of 4-chlorophenyldiazene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chlorophenyl)diazene undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chloroaniline using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: It can be oxidized to form 4-chloronitrobenzene using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in 4-chlorophenyldiazene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-chloroaniline.
Oxidation: 4-chloronitrobenzene.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a probe in studying the interactions between proteins and small molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-chlorophenyldiazene involves its ability to undergo reversible isomerization between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The compound can interact with specific molecular targets, altering their conformation and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve changes in the electronic structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Fluorophenylacetic acid
- 2-Chlorophenylacetic acid
Comparison: (4-Chlorophenyl)diazene is unique due to its diazene group, which imparts distinct chemical properties compared to other similar compounds. While 4-chlorophenylacetic acid and its derivatives are primarily used in the synthesis of pharmaceuticals and agrochemicals, 4-chlorophenyldiazene’s applications are more diverse, spanning chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
159617-65-9 |
|---|---|
Molekularformel |
C6H5ClN2 |
Molekulargewicht |
140.57 g/mol |
IUPAC-Name |
(4-chlorophenyl)diazene |
InChI |
InChI=1S/C6H5ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H |
InChI-Schlüssel |
WTVODLJOVVVSCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N=N)Cl |
Synonyme |
4-chlorophenyldiazene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



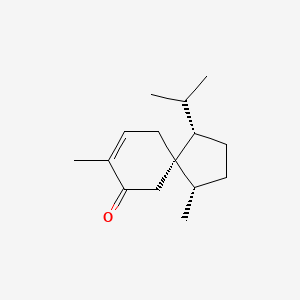

![2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one](/img/structure/B1254650.png)
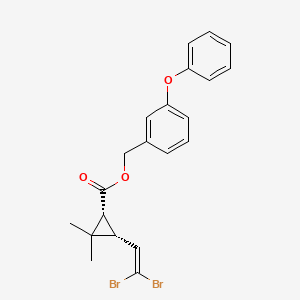
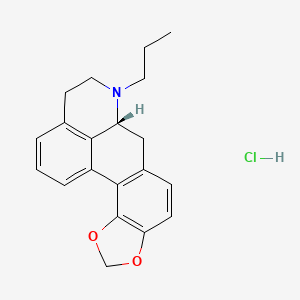
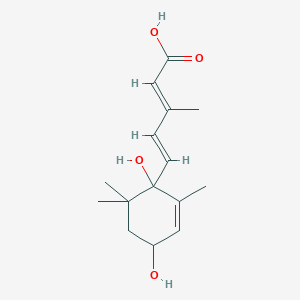

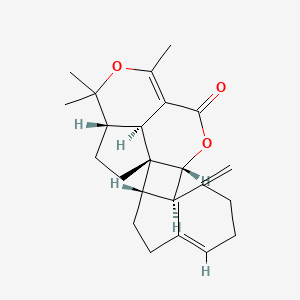
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)
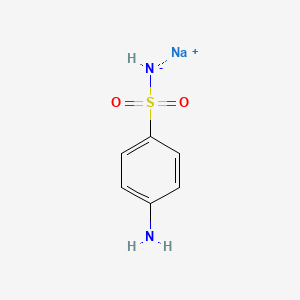
![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)
![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)

